molecular formula C18H18IN3O3S B11248758 N-(4-iodophenyl)-3-methyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

N-(4-iodophenyl)-3-methyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

Cat. No.: B11248758
M. Wt: 483.3 g/mol
InChI Key: SYSARVYIUHRGBY-UHFFFAOYSA-N
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Description

N-(4-iodophenyl)-3-methyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide is a complex organic compound belonging to the benzothiadiazine family This compound is characterized by the presence of an iodophenyl group, a methyl group, and a propyl group attached to a benzothiadiazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-iodophenyl)-3-methyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide typically involves multiple steps:

    Formation of the Benzothiadiazine Core: The initial step involves the formation of the benzothiadiazine core through a cyclization reaction. This can be achieved by reacting 2-aminobenzenesulfonamide with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Iodophenyl Group: The iodophenyl group is introduced via an electrophilic aromatic substitution reaction. This step involves the reaction of the benzothiadiazine core with iodobenzene in the presence of a Lewis acid catalyst.

    Alkylation: The methyl and propyl groups are introduced through alkylation reactions. This can be achieved by reacting the intermediate compound with methyl iodide and propyl bromide in the presence of a strong base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-iodophenyl)-3-methyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert nitro groups to amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-(4-iodophenyl)-3-methyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its benzothiadiazine core is known for its biological activity, and the presence of the iodophenyl group may enhance its binding affinity to specific biological targets.

Industry

In industry, this compound can be used in the development of new materials with specific properties. For example, its unique structure may impart desirable electronic or optical properties, making it useful in the production of advanced materials.

Mechanism of Action

The mechanism of action of N-(4-iodophenyl)-3-methyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide involves its interaction with specific molecular targets. The iodophenyl group may enhance its binding affinity to certain proteins or enzymes, while the benzothiadiazine core may interact with specific receptors or ion channels. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N-(4-iodophenyl)-3-methyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide lies in the presence of the iodophenyl group. This group can significantly influence the compound’s reactivity and binding affinity, making it distinct from its chlorinated, brominated, or fluorinated analogs. The iodine atom’s larger size and higher polarizability compared to chlorine, bromine, and fluorine can lead to different electronic and steric effects, which can be exploited in various applications.

Properties

Molecular Formula

C18H18IN3O3S

Molecular Weight

483.3 g/mol

IUPAC Name

N-(4-iodophenyl)-3-methyl-1,1-dioxo-4-propyl-1λ6,2,4-benzothiadiazine-7-carboxamide

InChI

InChI=1S/C18H18IN3O3S/c1-3-10-22-12(2)21-26(24,25)17-11-13(4-9-16(17)22)18(23)20-15-7-5-14(19)6-8-15/h4-9,11H,3,10H2,1-2H3,(H,20,23)

InChI Key

SYSARVYIUHRGBY-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=NS(=O)(=O)C2=C1C=CC(=C2)C(=O)NC3=CC=C(C=C3)I)C

Origin of Product

United States

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